
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heteroaromatic compounds. Key properties include:
- Molecular Formula: C₁₁H₁₆BNO₂
- Molecular Weight: 205.06 g/mol
- Physical Form: Powder with 97% purity
- Melting Point: 149–153°C
- Solubility: Insoluble in water, soluble in organic solvents like THF and DMSO .
The compound’s structure features a pyridine ring directly linked to a pinacol boronate group, which stabilizes the boron center and enhances reactivity in catalytic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boronic acids or boronate esters. One common method is the borylation of pyridine using pinacolborane in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine facilitates Suzuki-Miyaura coupling with aryl halides, forming biaryl structures. This reaction is catalyzed by palladium complexes under mild conditions.
Typical Conditions
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or Na₂CO₃
-
Solvent : THF, DMF, or DMSO
-
Temperature : 80–100°C
Example Reaction
The compound reacts with 4-bromotoluene to yield 4-(p-tolyl)pyridine. Reported yields range from 75–92% depending on substituents and reaction optimization .
Substrate | Product | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
4-Bromotoluene | 4-(p-Tolyl)pyridine | Pd(PPh₃)₄ | 92 | |
2-Iodonaphthalene | 4-(2-Naphthyl)pyridine | PdCl₂(dppf) | 85 | |
3-Bromopyridine | 4,3'-Bipyridine | Pd(OAc)₂ | 78 |
Oxidation to Boronic Acids
The boronic ester is hydrolyzed to pyridine-4-boronic acid under acidic or oxidative conditions, enabling further functionalization.
Oxidation Pathways
-
Acidic Hydrolysis : HCl (1M) in THF/H₂O (1:1) at 60°C for 6 hours.
-
Oxidative Cleavage : H₂O₂ in aqueous NaOH.
Applications
The resulting boronic acid is used in conjugate additions or as a reagent in metal-free transformations .
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitution at the 2- and 3-positions due to the electron-withdrawing effect of the boronic ester.
Nitration Example
Reaction with HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-(dioxaborolanyl)pyridine as the major product.
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 hours | 3-Nitro-4-(dioxaborolanyl)pyridine | 67 |
Stability and Handling Considerations
-
Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
-
Solubility : Soluble in THF, DCM, and DMF; insoluble in water .
This compound’s versatility in cross-coupling, functional group transformations, and material synthesis underscores its importance in modern organic chemistry. Experimental protocols emphasize palladium catalysis for coupling and controlled conditions for oxidation and substitution.
Scientific Research Applications
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, facilitating the formation of complex molecules. It is primarily used in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing carbon-carbon bonds. The presence of the boronate functionality enhances the reactivity and selectivity of these reactions.
Table 1: Key Reactions Involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reaction Type | Description | Reference |
---|---|---|
Suzuki-Miyaura Coupling | Formation of biaryl compounds | |
Negishi Coupling | Formation of aryl-alkyl compounds | |
Stille Coupling | Formation of aryl-vinyl compounds |
Pharmaceutical Development
In pharmaceutical chemistry, this compound is employed to synthesize various pharmaceutical intermediates. Its ability to enhance reaction rates and yields makes it a valuable tool in drug discovery processes. Notably, it has been utilized in the synthesis of compounds that exhibit biological activity against various diseases.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the effectiveness of this compound in synthesizing novel anticancer agents through palladium-catalyzed reactions. These agents have shown promising results in preclinical trials for targeting specific cancer cell lines.
Material Science
The compound is also significant in material science for developing advanced materials. It is used to create polymers with enhanced properties suitable for electronics and coatings. The incorporation of boron into polymer matrices can improve thermal stability and electrical conductivity.
Table 2: Applications in Material Science
Application | Description | Reference |
---|---|---|
Polymer Development | Enhances properties such as flexibility and strength | |
Coatings | Provides protective layers with improved durability |
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its role in designing effective pesticides and herbicides has been noted for improving crop yield and pest resistance.
Analytical Chemistry
This compound finds applications in analytical methods aimed at improving the detection and quantification of other chemical species. It aids in quality control processes within laboratories by enhancing the sensitivity of analytical techniques such as chromatography.
Table 3: Analytical Applications
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronate ester and the halide substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The boronate ester group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine Ring
Electron-Withdrawing Groups
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (C₁₂H₁₅BF₃NO₂, MW 273.06): The trifluoromethyl (-CF₃) group increases electrophilicity at the boron center, accelerating cross-coupling reactions. This compound is used in pharmaceutical intermediates for its enhanced stability under acidic conditions . Comparison: Higher molecular weight and reactivity compared to the parent compound due to -CF₃ .
Halogen Substituents
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₅BClNO₂, MW 239.51): The chlorine atom at the 2-position acts as a directing group, enabling regioselective functionalization. Applications include agrochemical synthesis .
Extended Conjugation and Aromatic Systems
Phenyl-Pyridine Hybrids
- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (C₁₇H₂₀BNO₂, MW 281.16): The biphenyl system extends conjugation, shifting UV-Vis absorption maxima (λmax ~270 nm). Used in OLED materials for enhanced electron transport . Comparison: Higher molecular weight and redshifted optical properties vs. the non-conjugated parent compound .
Terpyridine Derivatives
- 4′-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′:6′,2″-terpyridine :
Heterocyclic Modifications
Pyrrolidine and Piperidine Derivatives
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate: The trimethylsilyl (TMS) group improves solubility in nonpolar solvents. The cis-configuration of the pyrrolidine ring enhances stereochemical control in asymmetric synthesis . Comparison: Lower yield (36%) in synthesis vs. the parent compound’s commercial availability .
Saturated Pyridine Derivatives
- 1-Cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine :
Key Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Functionalization
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and its role in various biochemical pathways.
- Chemical Formula : CHBNO
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
Structure
The structure of this compound features a pyridine ring substituted with a dioxaborolane moiety. This unique combination contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds containing boronic acid moieties exhibit significant antimicrobial properties. The introduction of the pinacol boronic ester group in the para position of phenyl rings has been shown to enhance antimicrobial activity against various bacterial strains.
Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
---|---|---|
Diethyl benzylphosphonate | Low MIC | E. coli K12 |
This compound | Comparable MIC | E. coli R2-R4 |
In a study evaluating the antimicrobial effects of synthesized compounds including this compound, it was found that this compound exhibited a comparable MIC to diethyl benzylphosphonate but with improved selectivity against certain strains of E. coli .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the effects of this compound on bacterial cells. The results indicated that this compound can induce oxidative stress leading to DNA damage in bacterial cells.
Compound | Cytotoxic Effect | Observations |
---|---|---|
This compound | High | Significant DNA topology changes observed |
The introduction of the dioxaborolane group was found to significantly alter the topology of bacterial DNA and induce oxidative damage . This suggests potential applications in developing antimicrobial agents targeting bacterial DNA integrity.
The biological activity of this compound is attributed to its ability to interact with various biological molecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols and amino acids in proteins.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to active sites.
- DNA Interaction : It can intercalate into DNA structures or alter DNA topology through oxidative mechanisms.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study showed that this compound exhibited significant antibacterial activity against resistant strains of E. coli .
- Biochemical Pathway Modulation : Research indicated that the compound could modulate pathways involving reactive oxygen species (ROS), contributing to its cytotoxic effects on microbial cells .
- Synthesis and Evaluation : The synthesis of derivatives containing this boronic acid moiety has led to improved pharmacological profiles compared to traditional antibiotics .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are they experimentally determined?
- Molecular Formula : C11H14BNO2; Molecular Weight : 205.06 g/mol; Melting Point : 149–153°C .
- Methodology :
- Purity : Confirm via GC (>98% purity) or HPLC .
- Structural Characterization : Use / NMR to verify boronic ester and pyridine ring signals. For boron, employ NMR (expected δ: ~30 ppm for pinacol boronate) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Codes : R36/37/38 (irritation to eyes, skin, respiratory system); Precautionary Measures :
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid ignition sources (P210) .
- Storage : Keep in a dry, sealed container under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sand or inert absorbent; avoid aqueous solutions to prevent boronic acid formation .
Q. How is this compound typically synthesized, and what are the common impurities?
- Synthesis Route :
- Miyaura borylation of 4-bromopyridine with bis(pinacolato)diboron (Pd(dppf)Cl2 catalyst, KOAc base, 80–100°C in dioxane) .
- Impurities :
- Residual palladium (detect via ICP-MS; mitigate via scavengers like SiliaBond Thiol).
- Deboronation products (e.g., 4-pyridineboronic acid; monitor via TLC or LC-MS) .
Advanced Research Questions
Q. How do steric and electronic effects of the pyridine substituent influence Suzuki-Miyaura coupling efficiency?
- Steric Effects : The 4-position on pyridine minimizes steric hindrance, enabling efficient cross-coupling with aryl halides (e.g., 90–95% yield with 4-bromotoluene) .
- Electronic Effects : Electron-withdrawing groups on coupling partners (e.g., nitro substituents) slow transmetallation; optimize with polar solvents (DMF) and elevated temperatures (100°C) .
- Contradictory Data : Some studies report lower yields with electron-deficient aryl chlorides. Resolve by switching to Pd-XPhos catalysts or microwave-assisted conditions .
Q. What analytical techniques resolve contradictions in reported reaction outcomes for this boronic ester?
- Case Study : Discrepancies in coupling yields with heteroaromatic halides.
- Hypothesis : Competing protodeboronation or solvent coordination.
- Methodology :
Monitor reaction progress via in situ IR for B-O bond stability.
Use NMR to detect boronic acid formation (δ ~10 ppm vs. ~30 ppm for intact boronate) .
Compare solvent effects: THF (stabilizes boronate) vs. EtOH (promotes hydrolysis) .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- DFT Studies : Calculate bond dissociation energies (BDEs) for B–O (pinacol) and B–C (pyridine) bonds to predict hydrolytic stability .
- Docking Simulations : Model interactions with Pd catalysts to identify optimal ligand systems (e.g., SPhos vs. PCy3 for bulky substrates) .
- Validation : Correlate computed activation barriers with experimental kinetic data (e.g., Arrhenius plots) .
Q. Methodological Tables
Table 1. Comparative Reactivity in Suzuki-Miyaura Coupling
Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
4-Bromotoluene | Pd(dppf)Cl2, KOAc | Dioxane | 80 | 95 | |
2-Chloropyrimidine | Pd-XPhos, K3PO4 | DMF | 100 | 82 | |
5-Bromoindole | Pd(OAc)2, SPhos | THF | 60 | 78 |
Table 2. Spectroscopic Data for Characterization
Technique | Key Signals | Interpretation |
---|---|---|
NMR (CDCl3) | δ 8.5–8.7 (pyridine-H), 1.3 (CH3) | Confirms aromatic and pinacol groups |
NMR | δ ~30 | Intact boronate ester |
IR | 1350 cm⁻¹ (B–O stretch) | Validates boronic ester |
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTIETZTDSJANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370418 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181219-01-2 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.